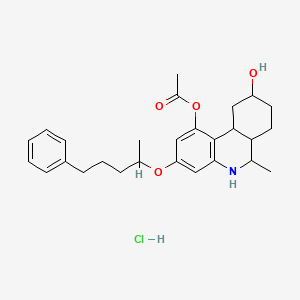![molecular formula C13H13NaO3 B1677002 Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate CAS No. 131733-92-1](/img/structure/B1677002.png)
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Overview
Description
NCS-382 is a γ-hydroxybutyrate receptor (GHBR) antagonist (IC50s = 134.1 and 201.3 nM in isolated rat striatal and hippocampal membranes, respectively, in radioligand binding assays). It is selective for GHBR over GABA binding sites in rat brain synaptic membranes at concentrations of 1 and 10 µM. NCS-382 decreases GHB-induced increases in inositol phosphate accumulation and cGMP levels in isolated rat hippocampal slices (IC50s = 8.6 and 30 µM, respectively). It reduces GHB-induced increases in the time mice spent immobile in the forced swim test, indicating anti-sedative activity, when administered at doses of 1.66 and 2.08 mmol/kg. NCS-382 decreases spike and wave discharges in audiogenic seizure-susceptible Swiss Rb mice, as well as a rat model of petit mal epilepsy, when administered at a dose of 2.3 mmol/kg.
NCS-382 is an analogue of γ-hydroxybutyric acid (GHB), acting as a substrate for both the monocarboxylate transporter subtype 1 (MCT1) and subtype 4 (MCT4).
Mechanism of Action
Target of Action
NCS-382 is a moderately selective antagonist for the GHB receptor . The GHB receptor is an important target in the central nervous system, playing a crucial role in various neurological processes .
Mode of Action
NCS-382 interacts with the GHB receptor, blocking the effects of GHB . This interaction results in both anti-sedative and anticonvulsant effects . It’s worth noting that NCS-382 has shown enhanced mid-nanomolar affinity for the CaMKIIα binding site .
Pharmacokinetics
The pharmacokinetics of NCS-382 involve its absorption, distribution, metabolism, and excretion (ADME). NCS-382 has been found to have good cellular permeability and low microsomal clearance . Two major metabolic pathways of NCS-382 have been identified as dehydrogenation and glucuronidation .
Result of Action
The antagonistic action of NCS-382 on the GHB receptor leads to a blockage of the effects of GHB, resulting in anti-sedative and anticonvulsant effects . This can be particularly beneficial in conditions such as GHB overdose and certain genetic metabolic disorders .
Biochemical Analysis
Biochemical Properties
Ncs 382 plays a crucial role in biochemical reactions, particularly as a moderately selective antagonist for the GHB receptor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain . This interaction is significant as it modulates the activity of CaMKIIα, a kinase involved in numerous cellular processes, including synaptic plasticity and memory formation . The binding of Ncs 382 to the CaMKIIα hub domain results in a marked thermal stabilization effect and a distinct Trp403 flip upon binding .
Cellular Effects
Ncs 382 has notable effects on various types of cells and cellular processes. It influences cell function by blocking the effects of GHB, leading to anti-sedative and anticonvulsant effects . In neuronal cells, Ncs 382 has been shown to modulate cell signaling pathways, particularly those involving GABA and GHB receptors . This modulation can impact gene expression and cellular metabolism, potentially offering therapeutic benefits for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD) .
Molecular Mechanism
The molecular mechanism of Ncs 382 involves its action as a GHB receptor antagonist . By binding to the GHB receptor, Ncs 382 blocks the effects of GHB, preventing its sedative and convulsant properties . Additionally, Ncs 382 interacts with the CaMKIIα hub domain, leading to thermal stabilization and structural changes in the protein . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ncs 382 change over time. Studies have shown that Ncs 382 is stable and maintains its activity over extended periods . It undergoes metabolic degradation, primarily through dehydrogenation and glucuronidation pathways . Long-term studies in vitro and in vivo have demonstrated that Ncs 382 can have sustained effects on cellular function, particularly in the context of neurological disorders .
Dosage Effects in Animal Models
The effects of Ncs 382 vary with different dosages in animal models. At lower doses, Ncs 382 exhibits anti-sedative and anticonvulsant properties . At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold for these effects is dose-dependent, with higher doses resulting in increased brain exposure and protective effects in gamma-butyrolactone-treated mice .
Metabolic Pathways
Ncs 382 is involved in several metabolic pathways, primarily dehydrogenation and glucuronidation . These pathways are crucial for its clearance from the body. The dehydrogenation pathway involves the conversion of Ncs 382 into its dehydrogenated form, while glucuronidation involves the addition of glucuronic acid to Ncs 382, facilitating its excretion . These metabolic processes are essential for maintaining the compound’s activity and preventing toxicity .
Transport and Distribution
Ncs 382 is transported and distributed within cells and tissues through various mechanisms. It has good cellular permeability and can cross the blood-brain barrier, making it effective for neurological applications . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic effects, particularly in the brain .
Subcellular Localization
The subcellular localization of Ncs 382 is primarily within the cytoplasm and nucleus of cells . It interacts with specific targeting signals and undergoes post-translational modifications that direct it to these compartments . This localization is essential for its activity and function, as it allows Ncs 382 to interact with its target proteins and exert its biochemical effects .
Properties
IUPAC Name |
sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZCORIHHOPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017108 | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131733-92-1 | |
| Record name | NCS 382 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



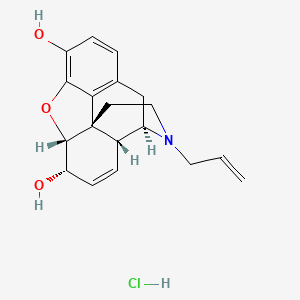

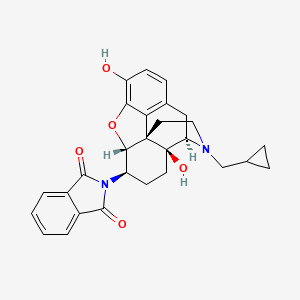

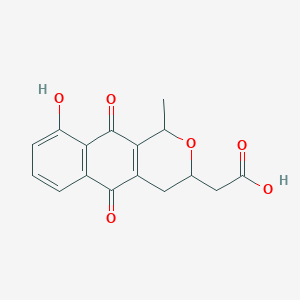
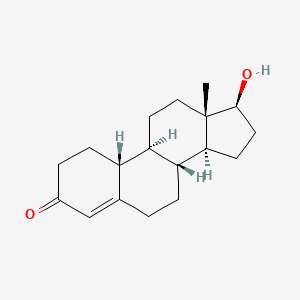
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
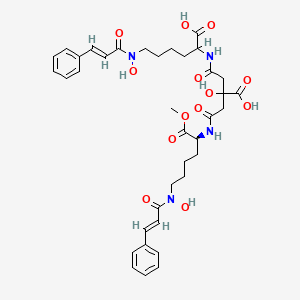
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
